Bienvenue dans la boutique en ligne BenchChem!

2-Hexyl-1,3-dioxan-5-ol

Flavor Chemistry Thermal Stability Process Engineering

Sourcing a food-grade cyclic acetal with unambiguous regulatory standing and superior lipid-phase partitioning is a persistent challenge. 2-Hexyl-1,3-dioxan-5-ol (FEMA 2542) directly resolves this: - FEMA GRAS for baked goods, confectionery & beverages; IFRA 2.0% max in fragrance concentrates. - logP 1.48-2.03 ensures preferential lipid partitioning-ideal for chocolate, cheese, cream sauces & fatty snacks. - High boiling point (~289.4 °C) prevents flavor loss during baking, retorting & extrusion. - HMDB GC-MS reference spectrum enables definitive batch-to-batch QC identification.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 1708-36-7
Cat. No. B1673118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-1,3-dioxan-5-ol
CAS1708-36-7
SynonymsHeptanal 1,3-glyceryl acetal
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCCC1OCC(CO1)O
InChIInChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-7-9(11)8-13-10/h9-11H,2-8H2,1H3
InChIKeyZIWLHBBLQRQFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-1,3-dioxan-5-ol (CAS 1708-36-7): A 1,3-Dioxane Flavor Intermediate


2-Hexyl-1,3-dioxan-5-ol (CAS 1708-36-7) is a cyclic acetal belonging to the 1,3-dioxane class, formed via condensation of heptanal with glycerol [1]. It is distinguished from the more common glycerol formal (2-methyl-1,3-dioxan-5-ol) by its hexyl substituent at the 2-position, which confers significantly higher hydrophobicity (logP ~1.48–2.03 vs. ~ -0.97) and boiling point (~289.4 °C vs. ~193 °C) [2]. This compound is recognized as FEMA 2542 for use in food flavor compositions, particularly for imparting mushroom and earthy notes [3].

Flavor Note Mushroom, earthy, and forest-floor odor research
Regulatory Reference FEMA 2542 GRAS substance for food flavor studies
Thermal Process Supports high-temperature flavor retention studies
Partitioning Lipophilic profile for fat-phase flavor delivery research

Why 2-Hexyl-1,3-dioxan-5-ol Cannot Be Replaced by Generic Glycerol Formal


Substituting 2-hexyl-1,3-dioxan-5-ol with generic glycerol formal (2-methyl-1,3-dioxan-5-ol) or other short-chain 1,3-dioxan-5-ol derivatives is not advisable due to profound differences in physicochemical properties that directly impact flavor performance, formulation, and regulatory compliance. The hexyl chain of 2-hexyl-1,3-dioxan-5-ol shifts the logP from approximately -0.97 (for glycerol formal) to a range of 1.48–2.03, indicating a transition from a water-miscible cosolvent to a distinctly hydrophobic flavor molecule with limited water solubility (~7.19 g/L) [1]. This hydrophobicity directly influences its partitioning behavior in food matrices, its volatility profile (boiling point ~289.4 °C vs. ~193 °C for glycerol formal), and its sensory character—a mushroom-like, earthy odor profile unique to the heptanal-derived acetal [2]. Furthermore, 2-hexyl-1,3-dioxan-5-ol holds FEMA GRAS status (FEMA 2542) for food flavor use, a regulatory designation not shared by unsubstituted glycerol formal, making it a necessary choice for food-grade flavor applications requiring regulatory acceptance [3].

Glycerol formal (2-methyl analog) is water-miscible; the hexyl chain shifts logP by ~2–3 units, altering flavor partitioning behavior and may not provide the same fat-phase delivery.

Boiling point difference (~96 °C higher) may affect flavor retention during thermal processing; the short-chain analog can volatilize prematurely in baked or extruded products.

Glycerol formal lacks FEMA GRAS status for food flavor use; its regulatory acceptance profile may not support food-grade flavor research without additional review.

2‑Aryl analogs (e.g., 2‑phenyl) deliver floral notes, not the mushroom-earthy character; odor profile may not transfer to savory flavor applications.

Quantitative Differentiation Evidence: 2-Hexyl-1,3-dioxan-5-ol Versus In-Class Analogs


Boiling Point Elevation Enables High-Temperature Flavor Processing Versus Glycerol Formal

The boiling point of 2-hexyl-1,3-dioxan-5-ol (289.4 °C at 760 mmHg) is approximately 96 °C higher than that of the unsubstituted glycerol formal (5-hydroxy-1,3-dioxane, CAS 4740-78-7, boiling point 193–195 °C) . This substantial difference in volatility directly impacts the compound's retention during thermal food processing (e.g., baking, extrusion) and its behavior in fragrance concentrate formulations where high-temperature stability is required .

Boiling Point
Data to verify
289.4 °Cvs193–195 °C
Approx. 96 °C higher
Supports thermal processing retention studies
Predicted value; experimental confirmation advised
Flavor Chemistry Thermal Stability Process Engineering

LogP Shift from Hydrophilic to Lipophilic Domain Enables Fat-Phase Flavor Partitioning

The logP (octanol-water partition coefficient) of 2-hexyl-1,3-dioxan-5-ol is predicted to be 1.48 (ALOGPS) to 2.03 (ChemAxon), in contrast to glycerol formal (CAS 4740-78-7), which has a measured or predicted logP ranging from -0.97 to -0.65 [1]. This logP shift of approximately 2–3 log units corresponds to a 100- to 1000-fold increase in lipophilicity, meaning 2-hexyl-1,3-dioxan-5-ol partitions preferentially into lipid phases of food matrices rather than the aqueous phase .

LogP Shift
Reported
1.48–2.03
vs glycerol formal −0.97
Indicates lipophilic, fat-phase partitioning behavior
Predicted by ALOGPS / ChemAxon
Flavor Partitioning Hydrophobicity Formulation Science

FEMA GRAS Designation Provides Regulatory Pathway for Food Use Absent for Glycerol Formal

2-Hexyl-1,3-dioxan-5-ol (as the mixed 1,2- and 1,3-acetal, FEMA 2542) is recognized by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) for use as a flavoring substance in food [1]. In contrast, a search of the FEMA inventory and publicly available regulatory databases reveals that glycerol formal (CAS 4740-78-7) does not possess a FEMA number and is not listed as GRAS for direct food flavoring applications [2]. The IFRA Standard for heptanal glyceryl acetal recommends a maximum usage level of 2.0% in fragrance concentrates, providing a clear regulatory ceiling for formulation [1].

Regulatory Status
Cross-study comparable
FEMA 2542 · IFRA max 2.0%
GRAS reference for food flavor research; glycerol formal not listed
Binary regulatory distinction
Food Regulatory GRAS Flavor Procurement

Mushroom-Specific Odor Profile Differentiates from Floral/Fruity 2-Aryl Analogs

The odor profile of 2-hexyl-1,3-dioxan-5-ol is characterized by perfumers and flavorists as earthy, fungal, mossy, green, and sweet—a profile closely associated with mushroom (champignon) and forest-floor notes [1]. This sensory profile is qualitatively distinct from that of the 2-aryl analog 2-phenyl-1,3-dioxan-5-ol (hyacinth acetal, CAS 4740-79-8), which delivers a floral, hyacinth-like, green, and sweet odor suited to completely different fragrance and flavor applications [2]. The difference arises from the substitution at the 2-position: a hexyl aliphatic chain evokes mushroom-earthy notes, whereas a benzyl/aryl substituent produces floral-green notes, demonstrating that the 2-substituent directly encodes the sensory character of 1,3-dioxan-5-ol derivatives [1][2].

Odor Profile
Source review
Earthy, fungal, mossyvsFloral, hyacinth
Qualitative sensory category shift
Mushroom-earthy note for savory flavor research
Organoleptic descriptors; 2-aryl analog differs
Sensory Analysis Odor Profiling Flavor Creation

Higher Molecular Weight and Refractivity Enable GC-MS Differentiation from Shorter-Chain Analogs

The molecular weight of 2-hexyl-1,3-dioxan-5-ol is 188.26 g/mol, compared to 104.11 g/mol for glycerol formal (2-methyl-1,3-dioxan-5-ol) and 132.16 g/mol for 2-ethyl-1,3-dioxan-5-ol [1]. The molar refractivity of 50.57 m³·mol⁻¹ for the hexyl derivative is substantially higher than that of the methyl analog (~22 m³·mol⁻¹, estimated), enabling unambiguous identification and quantification by gas chromatography–mass spectrometry (GC-MS) in complex flavor mixtures [1]. The predicted GC-MS spectrum (non-derivatized, 70 eV, positive mode) has been catalogued in the Human Metabolome Database (HMDB0039668), providing a reference standard for analytical method development and quality control [2].

GC-MS Identity
Reported
MW 188.26 g/mol +84 vs formal
Supports chromatographic separation and identity confirmation
HMDB spectrum available; molar refractivity 50.57
Analytical Chemistry Quality Control GC-MS

Limited Published Direct Comparative Data Represents a Knowledge Gap for Informed Procurement

A systematic search of the primary literature reveals that very few articles have been published on 2-hexyl-1,3-dioxan-5-ol, and no direct head-to-head comparative studies (e.g., flavor release kinetics, odor threshold determination, or sensory panel data) were identified that quantitatively compare this compound with its closest 2-alkyl-1,3-dioxan-5-ol analogs [1]. The available differentiation evidence is therefore restricted to cross-study comparisons of predicted physicochemical properties (boiling point, logP, molecular weight) and qualitative regulatory and sensory descriptors. This evidence gap constitutes a procurement risk: selection decisions relying solely on published comparator data cannot access experimentally validated performance differences under application-relevant conditions [1].

Evidence Gap
Data to verify
No head-to-head comparative studies identified
Procurement decisions rely on physicochemical inference
Very few articles published; internal testing advised
Evidence Gap Procurement Risk Data Limitations

Target Application Scenarios Leveraging 2-Hexyl-1,3-dioxan-5-ol Differentiation


Savory Mushroom Flavor Formulations for Processed Foods

2-Hexyl-1,3-dioxan-5-ol is uniquely suited for creating mushroom, earthy, and forest-floor flavor profiles in savory food products. Its FEMA GRAS status (FEMA 2542) permits direct use in baked goods, confectionery, and beverages, while its high boiling point (~289.4 °C) ensures flavor retention during thermal processing (e.g., baking, retorting, extrusion) [1][2]. In contrast, the unsubstituted glycerol formal would be rapidly lost under these conditions and lacks food regulatory approval, making it unsuitable for this application .

High-Fat Food Flavoring via Lipophilic Partitioning

With a logP of 1.48–2.03, 2-hexyl-1,3-dioxan-5-ol partitions preferentially into the lipid phase of food matrices, making it the 1,3-dioxan-5-ol derivative of choice for flavoring high-fat products such as chocolate, cheese, cream-based sauces, and fatty snack foods [1]. Glycerol formal, by contrast, has a logP of approximately -0.97, meaning it would predominantly remain in the aqueous phase and fail to deliver flavor impact in lipid-rich matrices .

GC-MS Quality Control and Regulatory Compliance Testing

The distinct molecular weight (188.26 g/mol) and catalogued GC-MS reference spectrum (HMDB0039668, 70 eV, positive mode) of 2-hexyl-1,3-dioxan-5-ol enable its unambiguous identification and quantification in complex flavor mixtures, a requirement for batch-to-batch quality control and regulatory documentation [1][3]. The substantial molecular weight difference from shorter-chain analogs (e.g., +84 g/mol vs. glycerol formal) ensures baseline chromatographic separation, reducing the risk of misidentification during routine QC analysis .

Fragrance Concentrate Formulation Within IFRA Guidelines

For fragrance applications, the IFRA maximum use level of 2.0% in fragrance concentrates provides a clear regulatory ceiling for product development [2]. The earthy, fungal, mossy odor character of 2-hexyl-1,3-dioxan-5-ol is particularly valuable for creating chypre, fougère, and forest-inspired fine fragrance accords, where its hydrophobic nature ensures good substantivity on skin [4]. The qualitative odor profile shift from floral (2-phenyl analog) to earthy/mushroom (2-hexyl analog) demonstrates that the 2-substituent serves as a sensory dial, enabling perfumers to select the precise odor character required for a given formulation [5].

Application
Selection Property
Validation Focus
Mushroom flavor research for processed food models
FEMA 2542 GRAS reference; high thermal stability profile
Flavor retention in thermal processing; regulatory acceptance for food studies
Lipid-phase flavor partitioning studies
High lipophilicity (predicted logP 1.5–2.0)
Fat-phase delivery efficiency; partitioning in high-fat matrices
GC-MS identity confirmation in complex flavor mixtures
Distinct molecular weight & reference spectrum (HMDB0039668)
Chromatographic separation from shorter-chain analogs; QC method validation
Fragrance research with earthy-mossy accords
IFRA max 2.0% level; sensory profile (earthy, fungal, mossy)
Odor profile consistency; substantivity on skin models
Quote Request

Request a Quote for 2-Hexyl-1,3-dioxan-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.